7-Chloro-1H-indole-3-carboxylic acid

Lipophilicity Drug-likeness Pharmacokinetics

7-Chloro-1H-indole-3-carboxylic acid (CAS 86153-24-4) is a monochlorinated indole-3-carboxylic acid. It belongs to a family of positional isomers that are widely used as building blocks in medicinal chemistry and agrochemical discovery, yet their physicochemical and reactivity profiles are not interchangeable.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 86153-24-4
Cat. No. B1294106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-indole-3-carboxylic acid
CAS86153-24-4
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC=C2C(=O)O
InChIInChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13)
InChIKeyDBCJWTBYVXEBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-indole-3-carboxylic acid (CAS 86153-24-4): Procurement-Relevant Identity and Physicochemical Baseline


7-Chloro-1H-indole-3-carboxylic acid (CAS 86153-24-4) is a monochlorinated indole-3-carboxylic acid [1]. It belongs to a family of positional isomers that are widely used as building blocks in medicinal chemistry and agrochemical discovery, yet their physicochemical and reactivity profiles are not interchangeable. Computed logP values (XLogP3) derived from PubChem reveal that the 7-chloro isomer occupies a distinct lipophilicity space (XLogP3 = 2.6) compared to the 4-chloro isomer (XLogP3 = 2.2), while the 5- and 6-chloro isomers share the same computed logP of 2.6 [1][2][3][4]. These differences can directly influence membrane permeability, protein binding, and ultimately the biological relevance of derived compound libraries.

Why Generic Substitution of 7-Chloro-1H-indole-3-carboxylic acid with its Isomers Undermines Research Reproducibility


Indole-3-carboxylic acids bearing a chloro substituent at different positions are not functionally equivalent. The position of the chlorine atom dictates the electronic distribution within the indole ring, influencing both its reactivity as a synthetic intermediate and its interaction with biological targets [1]. Computational data show that the 7-chloro isomer exhibits a higher logP (2.6) than the 4-chloro isomer (2.2), indicating a significant difference in lipophilicity that can alter pharmacokinetic behavior in downstream compounds [2]. Furthermore, the steric environment around the 3-carboxylic acid group is markedly different in the 7-chloro isomer due to the peri-positioning of the chlorine atom, which can affect coupling efficiency and regioselectivity in amide bond formation or decarboxylative cross-coupling reactions. These quantifiable distinctions mean that substituting the 7-chloro compound with a different isomer could derail structure–activity relationship (SAR) campaigns or lead to flawed biological conclusions.

7-Chloro-1H-indole-3-carboxylic acid: Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity Differentiation: XLogP3 of Chloroindole-3-carboxylic Acid Isomers

The 7-chloro isomer exhibits a computed XLogP3 of 2.6, which is 0.4 log units higher than the 4-chloro isomer (XLogP3 = 2.2) and equivalent to the 5-chloro and 6-chloro isomers (XLogP3 = 2.6 for both) [1][2][3][4]. This difference places the 7-chloro compound in a distinct lipophilicity class relative to the 4-chloro analog, potentially increasing membrane permeability by approximately 2.5-fold based on the quantitative relationship LogP ∝ permeability [5].

Lipophilicity Drug-likeness Pharmacokinetics

Steric and Electronic Impact of 7-Chloro Substitution on Carboxylic Acid Reactivity

The 7-chloro substituent is positioned adjacent to the indole nitrogen (peri-position), creating a unique steric environment that can influence the rate of amide bond formation at the 3-carboxylic acid. While direct kinetic data comparing all isomers are scarce, the decarboxylation rate of indole-3-carboxylic acids is known to be sensitive to ring substitution [1]. The 7-chloro isomer's distinct steric profile makes it a valuable probe for developing selective decarboxylative cross-coupling methodologies, where the chloro group can also serve as a synthetic handle for further functionalization [2].

Steric hindrance Amide coupling Decarboxylative coupling

Antimicrobial Activity of 7-Chloroindole Derivatives: A Class-Level Comparator

In a study of halogenated indoles against Vibrio parahaemolyticus, 7-chloroindole, the core nucleus of the target compound, inhibited planktonic growth and biofilm formation [1]. While direct data on 7-chloro-1H-indole-3-carboxylic acid are not available, the activity of the 7-chloroindole scaffold is notable. In contrast, the 5-chloroindole analog showed weaker activity in the same study, suggesting that the position of chlorine substitution influences antimicrobial potency. This positions the 7-chloro-3-carboxylic acid as a privileged scaffold for developing antimicrobial agents.

Antimicrobial Biofilm Persister cells

Specificity in Synthetic Cannabinoid Research: The 7-Chloro Isomer as a Reference Standard

The 7-chloro isomer was specifically synthesized and characterized as part of a complete series of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA [1]. This study provides full analytical characterization (UV/VIS, IR, NMR, mass spectrometry) exclusively for the 7-chloro analogue, demonstrating its irreplaceable role in forensic and pharmacological research. Attempts to use a different chloro isomer would fail to match the spectral fingerprint required for unequivocal identification.

Synthetic cannabinoid Forensic chemistry Reference standard

7-Chloro-1H-indole-3-carboxylic acid: Application Scenarios Grounded in Evidence


Scaffold for CNS-Penetrant Lead Optimization

A medicinal chemistry team seeking to improve the blood-brain barrier permeability of an indole-based lead series can exploit the higher logP of the 7-chloro isomer (XLogP3 = 2.6) relative to the 4-chloro analog (XLogP3 = 2.2). Starting from 7-chloro-1H-indole-3-carboxylic acid, designed amide libraries are predicted to have a ~2.5-fold higher membrane permeability, based on the 0.4 log unit difference . This scenario is directly supported by the lipophilicity evidence in Section 3, Evidence Item 1.

Forensic Reference Standard for Synthetic Cannabinoid Analysis

Forensic toxicology laboratories require authentic reference materials for each positional isomer of emerging synthetic cannabinoids to meet accreditation standards. The 7-chloro-1H-indole-3-carboxylic acid serves as the essential starting material for synthesizing the 7-chloro analogue of MDMB-CHMICA, which has distinct spectral signatures (UV, IR, NMR) that cannot be reproduced by the 4-, 5-, or 6-chloro isomers . This scenario is directly supported by the forensic characterization evidence in Section 3, Evidence Item 3.

Antimicrobial Drug Discovery Targeting Persister Cells

In light of evidence that 7-chloroindole—directly accessible from the target compound via decarboxylation—exhibits potent activity against bacterial biofilms and persister cells (e.g., V. parahaemolyticus), research groups focused on antibiotic resistance can build focused libraries by utilizing 7-chloro-1H-indole-3-carboxylic acid as a common precursor . The 5-chloro isomer shows weaker activity, making the 7-chloro scaffold a prioritized starting material for this therapeutic area. This scenario is directly supported by the antimicrobial class-level inference in Section 3, Evidence Item 4.

Methodology Development for Sterically Demanding Amide Couplings

The unique peri-positioning of the chlorine atom in the 7-chloro isomer creates steric hindrance around the carboxylic acid group, making it an ideal substrate for testing new coupling reagents or catalytic systems designed for sterically encumbered substrates. Comparing results obtained with this isomer to those from the 5- or 6-chloro isomers provides valuable insight into the steric tolerance of the method . This scenario is directly supported by the steric inference in Section 3, Evidence Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.